molecular formula C15H16ClN5 B12465494 2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine

2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine

Katalognummer: B12465494
Molekulargewicht: 301.77 g/mol
InChI-Schlüssel: DRCVJQNUEQWEGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a chloro group, a methylphenyl group, and a propyl group attached to the purine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenylamine, propylamine, and 2-chloropurine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like toluene or dichloromethane. The reaction temperature is maintained between 0°C to 50°C.

    Catalysts and Reagents: Common reagents used in the synthesis include chloroacetyl chloride, sodium hydroxide, and various coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium thiolate are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-phenylacetamide
  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-chloro-N-(4-chloro-phenyl)-acetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine exhibits unique properties due to the presence of the purine ring and the specific substitution pattern

Eigenschaften

Molekularformel

C15H16ClN5

Molekulargewicht

301.77 g/mol

IUPAC-Name

2-chloro-N-(4-methylphenyl)-9-propylpurin-6-amine

InChI

InChI=1S/C15H16ClN5/c1-3-8-21-9-17-12-13(19-15(16)20-14(12)21)18-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,18,19,20)

InChI-Schlüssel

DRCVJQNUEQWEGB-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=NC2=C(N=C(N=C21)Cl)NC3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.